2-(Heptylamino)acetic acid hydrochloride
Overview
Description
2-(Heptylamino)acetic acid hydrochloride is an organic compound with the molecular formula C9H20ClNO2. It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a heptyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylamino)acetic acid hydrochloride typically involves the reaction of heptylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is used to form the hydrochloride salt. The general reaction can be represented as follows:
C7H15NH2+ClCH2COOH→C7H15NHCH2COOH⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and concentration.
Chemical Reactions Analysis
Types of Reactions
2-(Heptylamino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of heptylamide or heptylnitrile.
Reduction: Formation of heptylaminoethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(Heptylamino)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Heptylamino)acetic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Octylamino)acetic acid hydrochloride
- 2-(Hexylamino)acetic acid hydrochloride
- 2-(Pentylamino)acetic acid hydrochloride
Uniqueness
2-(Heptylamino)acetic acid hydrochloride is unique due to its specific heptyl group, which imparts distinct physicochemical properties. Compared to its analogs with different alkyl chain lengths, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where these properties are advantageous.
Biological Activity
2-(Heptylamino)acetic acid hydrochloride, also known as heptylaminoacetic acid, is a compound with notable biological activities that have been investigated in various research studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H19ClN2O2. It features a heptylamine group attached to an acetic acid moiety, making it a versatile compound for various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of squalene synthase, an enzyme critical in cholesterol biosynthesis.
- Receptor Interaction : It can potentially bind to receptors involved in neurotransmission or hormonal regulation, influencing physiological responses.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects, particularly in models of chronic inflammation. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
3. Neuroprotective Properties
There is emerging evidence that this compound may have neuroprotective effects. Studies involving neuronal cell cultures indicate that it can protect against oxidative stress and apoptosis.
Research Findings and Case Studies
Applications in Medicine
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
- Neuroscience Research : Its neuroprotective effects suggest potential use in neurodegenerative disease research.
Properties
IUPAC Name |
2-(heptylamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-10-8-9(11)12;/h10H,2-8H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXBVMPIVNFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80637297 | |
Record name | N-Heptylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-28-2 | |
Record name | NSC56799 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Heptylglycine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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